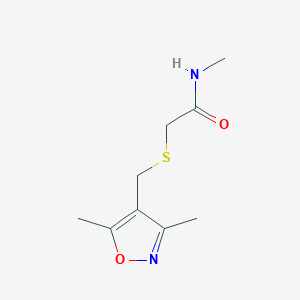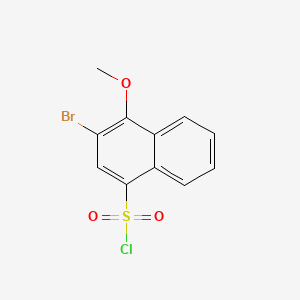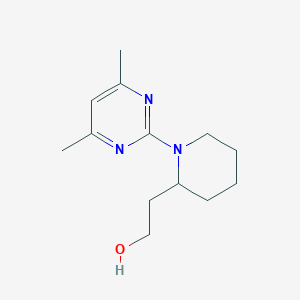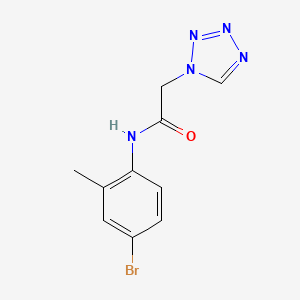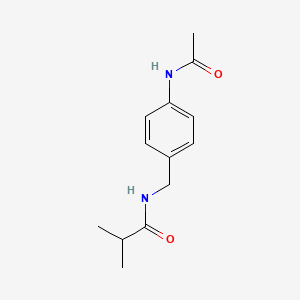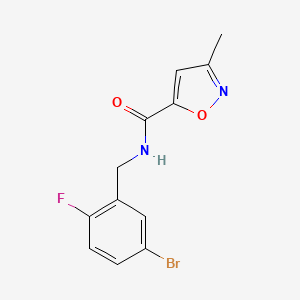
n-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a benzyl group, attached to a methylisoxazole carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzyl bromide and 3-methylisoxazole-5-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling Reaction: The bromide group of 5-bromo-2-fluorobenzyl bromide undergoes nucleophilic substitution with the carboxylate anion of 3-methylisoxazole-5-carboxylic acid, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Applications De Recherche Scientifique
N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of halogenated benzyl groups on biological systems.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluorobenzyl bromide
- N-(5-Bromo-2-fluorobenzyl)ethanamine
- N-(5-Bromo-2-fluorobenzyl)-3-methylbutan-1-amine
Uniqueness
N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the isoxazole carboxamide structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H10BrFN2O2 |
|---|---|
Poids moléculaire |
313.12 g/mol |
Nom IUPAC |
N-[(5-bromo-2-fluorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrFN2O2/c1-7-4-11(18-16-7)12(17)15-6-8-5-9(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,15,17) |
Clé InChI |
UFEITXCKEZDSHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(=O)NCC2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


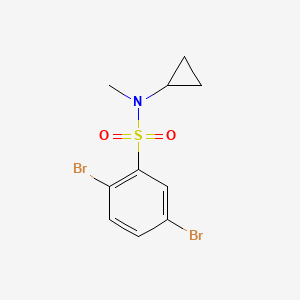
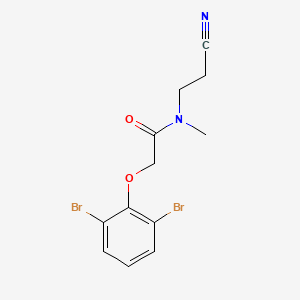


![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
